

MMI-0100: A Technical Guide to a Selective MK2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MMI-0100

Cat. No.: B12785484

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

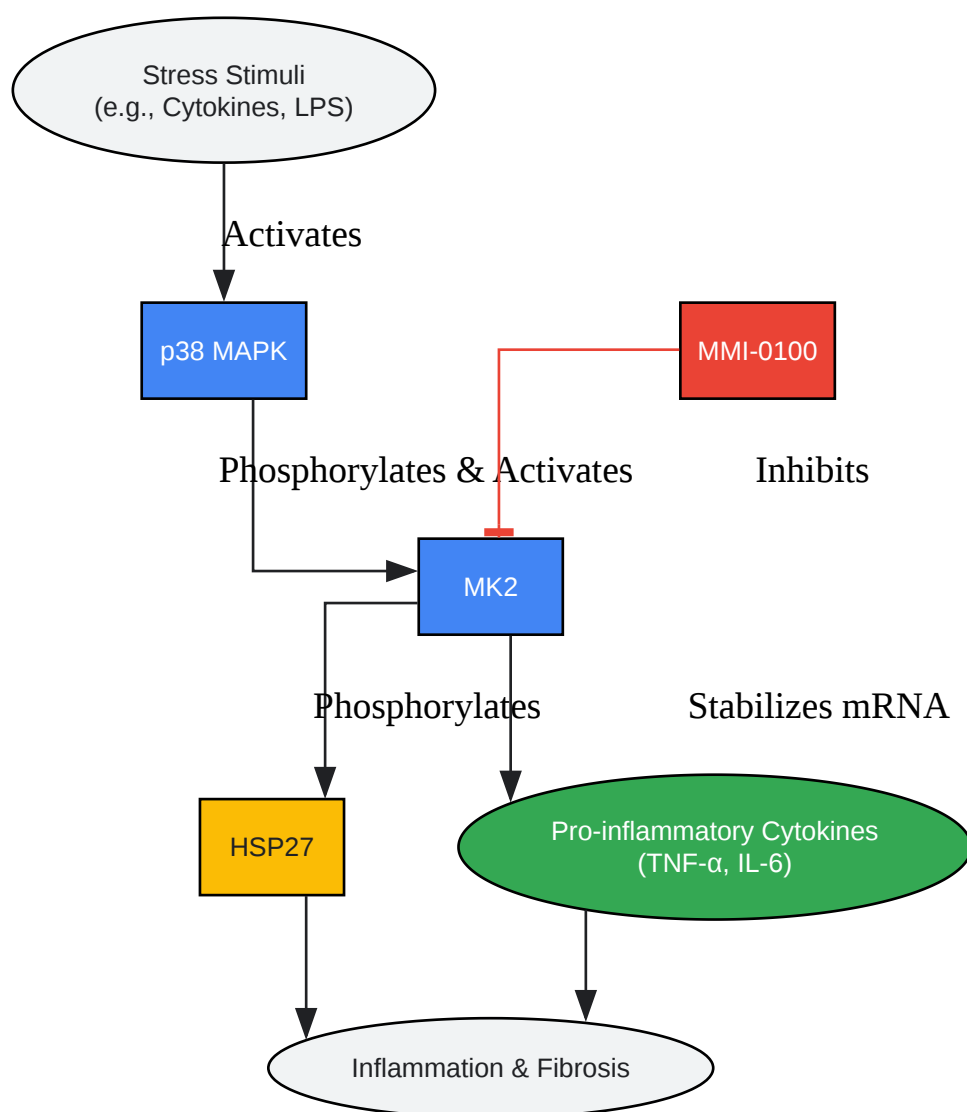
MMI-0100 is a novel, cell-permeant peptide inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a critical downstream effector in the p38 MAPK signaling pathway. This pathway is a key regulator of inflammatory and fibrotic processes, making MK2 a compelling therapeutic target for a range of diseases. **MMI-0100** has demonstrated significant efficacy in preclinical models of idiopathic pulmonary fibrosis, myocardial infarction, and intimal hyperplasia by attenuating inflammation and fibrosis. This technical guide provides a comprehensive overview of **MMI-0100**, including its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols.

Introduction to MMI-0100

MMI-0100 is a 22-amino acid peptide (YARAAARQARAKALARQLGVAA) with a molecular weight of 2283.67 g/mol ^[1] Its design incorporates a cell-penetrating peptide sequence, enabling it to traverse the cell membrane and directly engage its intracellular target, MK2. By selectively inhibiting MK2, **MMI-0100** modulates the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of fibrotic pathways.

Mechanism of Action: The p38/MK2 Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that responds to cellular stress and inflammatory stimuli.[2][3][4] Upon activation by upstream kinases, p38 MAPK phosphorylates and activates MK2.[5] Activated MK2, in turn, phosphorylates a variety of downstream substrates, including heat shock protein 27 (HSP27) and tristetraprolin (TTP), leading to increased stability of mRNAs encoding inflammatory cytokines like TNF- α and IL-6. **MMI-0100** exerts its therapeutic effect by binding to MK2 and preventing the phosphorylation of its downstream targets, thereby disrupting this inflammatory and fibrotic signaling cascade.



[Click to download full resolution via product page](#)

Figure 1: The p38/MK2 signaling pathway and the inhibitory action of **MMI-0100**.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of **MMI-0100**.

Table 1: In Vivo Efficacy of MMI-0100

Model	Species	Dosing Regimen	Key Finding	Reference
Myocardial Infarction	Mouse	50 µg/kg/day, IP	~50% reduction in fibrosis at 14 days.	
Murine Aortic Bypass	Mouse	Not specified	72% reduction in intimal thickness.	
Dextran Sulfate Sodium-Induced Colitis	Mouse	0.5 and 1 mg/kg/day, IP	Attenuated body weight loss, colon length shortening, and colonic pathological injury.	
Chronic Cardiac Fibrosis	Mouse	50 µg/kg/day, IP for 30 weeks	Reduced cardiac fibrosis and hypertrophy, and prolonged survival.	

Table 2: In Vitro Effects of MMI-0100

Cell Type	Assay	Concentration	Effect	Reference
Human Coronary Artery Endothelial Cells (HCAEC)	ELISA	0.5 mM	Suppressed TNF- α -induced IL-6 expression to control levels with no effect on IL-8.	
H9C2 Cardiomyocytes	Caspase 3/7 Activity	20 μ M and 100 μ M	Reduced caspase 3/7 activation under hypoxic conditions.	
Primary Rat Cardiac Fibroblasts	Caspase 3/7 Activity	20 μ M and 100 μ M	Enhanced caspase 3/7 activity under hypoxic conditions.	
Human Saphenous Vein Rings	Intimal Thickening	10 μ M	48% less intimal thickening in organ culture.	

Note: IC50 and Ki values for **MMI-0100** are not publicly available in the reviewed literature.

Experimental Protocols

In Vivo Myocardial Infarction Model in Mice

This protocol describes the induction of myocardial infarction (MI) in mice and subsequent treatment with **MMI-0100** to assess its effect on cardiac fibrosis.

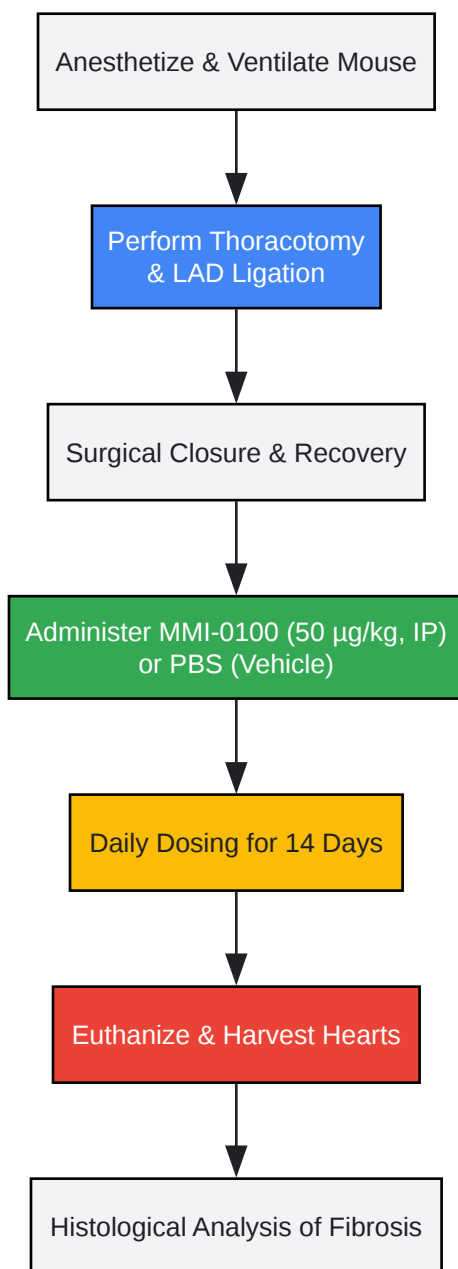
Materials:

- Male C57BL/6 mice (8-12 weeks old)
- MMI-0100** (dissolved in sterile PBS)

- Anesthesia (e.g., isoflurane)
- Surgical instruments
- Suture material (e.g., 8-0 silk)
- Lidocaine
- Atropine
- Buprenorphine
- Phosphate-buffered saline (PBS)

Procedure:

- Anesthetize the mouse using isoflurane.
- Intubate and ventilate the mouse.
- Perform a left thoracotomy to expose the heart.
- Permanently ligate the left anterior descending (LAD) coronary artery with an 8-0 silk suture.
- Close the chest wall and allow the mouse to recover.
- Administer lidocaine (6 mg/kg, IM) and atropine (0.04–0.10 mg/kg, IM) immediately post-surgery and every 2-4 hours for the first 24 hours.
- Administer buprenorphine (0.1 mg/kg) every 12 hours for the first 48 hours for pain management.
- Thirty minutes post-ligation, administer **MMI-0100** (50 µg/kg) or vehicle (PBS) via intraperitoneal (IP) injection.
- Continue daily IP injections for 14 days.
- At the end of the treatment period, euthanize the mice and harvest the hearts for histological analysis of fibrosis (e.g., Masson's trichrome staining).



[Click to download full resolution via product page](#)

Figure 2: Workflow for the in vivo myocardial infarction model.

In Vitro Western Blot Analysis of Phospho-HSP27

This protocol details the procedure for assessing the inhibitory effect of **MMI-0100** on the phosphorylation of HSP27, a downstream target of MK2, in cell culture.

Materials:

- Cell line of interest (e.g., H9C2 cardiomyocytes)
- Cell culture medium and supplements
- **MMI-0100** (dissolved in DMSO)
- Stimulant (e.g., TNF- α , or hypoxia)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-HSP27, anti-total-HSP27, anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Plate cells at an appropriate density and allow them to adhere overnight.
- Pre-treat cells with various concentrations of **MMI-0100** or vehicle (DMSO) for a specified time (e.g., 1 hour).
- Stimulate the cells with an appropriate agonist (e.g., TNF- α) or subject them to stress (e.g., hypoxia) to activate the p38/MK2 pathway.
- After the stimulation period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-HSP27, total-HSP27, and a loading control (e.g., GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities to determine the relative levels of phosphorylated and total HSP27.

In Vitro ELISA for IL-6 Production

This protocol describes how to measure the effect of **MMI-0100** on the production of the pro-inflammatory cytokine IL-6 in cultured cells.

Materials:

- Human Coronary Artery Endothelial Cells (HCAEC)
- Cell culture medium and supplements
- **MMI-0100** (dissolved in DMSO)
- TNF- α
- Human IL-6 ELISA kit
- Microplate reader

Procedure:

- Seed HCAEC in a 96-well plate at a density of approximately 25,000 cells/cm².
- Allow the cells to adhere and grow.
- Stimulate the cells with 20 ng/ml of TNF- α for 6 hours.
- Add **MMI-0100** (0.5 mM) or vehicle (DMSO) to the culture medium.
- Incubate for 24 hours.
- Collect the cell culture supernatants.
- Perform the IL-6 ELISA according to the manufacturer's instructions.
- Read the absorbance on a microplate reader and calculate the concentration of IL-6 based on a standard curve.

Selectivity and Off-Target Effects

MMI-0100 has been reported to be a relatively specific inhibitor of MK2. Studies have shown that at concentrations that completely inhibit MK2 activity, the activity of other kinases such as p38, Protein Kinase B beta, and Rho-associated coiled-coil containing protein kinase 1 are preserved. However, some off-target activity against calcium/calmodulin-dependent protein kinase I (CaMKI) and Trk-B has been noted. The specificity of **MMI-0100** is further supported by its ability to suppress the production of the MK2-dependent cytokine IL-6, while having no effect on the MK2-independent cytokine IL-8.

Conclusion

MMI-0100 is a promising selective inhibitor of MK2 with demonstrated anti-inflammatory and anti-fibrotic properties in a variety of preclinical models. Its cell-permeant nature allows for effective target engagement in vivo. The data presented in this technical guide highlight its potential as a therapeutic agent for diseases characterized by chronic inflammation and fibrosis. Further research, including the determination of its IC₅₀ and K_i values and continued clinical investigation, will be crucial in fully elucidating its therapeutic utility. **MMI-0100** has

successfully completed three Phase I clinical trials, demonstrating a favorable safety and tolerability profile when administered via inhalation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MMI-0100 inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Mitogen Activated Protein Kinase Activated Protein Kinase II with MMI-0100 reduces intimal hyperplasia ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic MK2 inhibition blocks pathological vascular smooth muscle cell phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MMI-0100: A Technical Guide to a Selective MK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12785484#mmi-0100-as-a-selective-mk2-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com